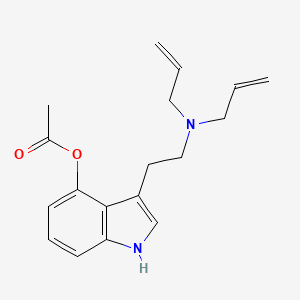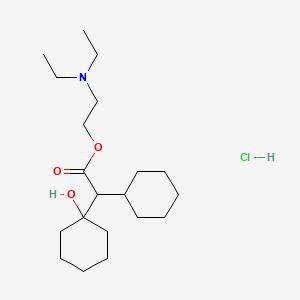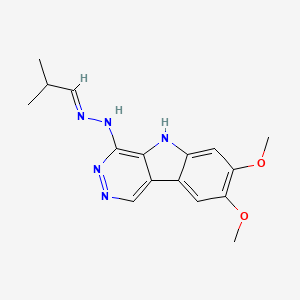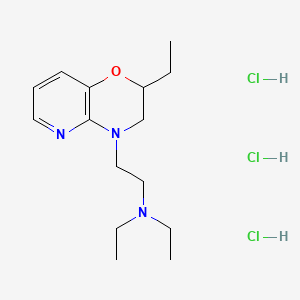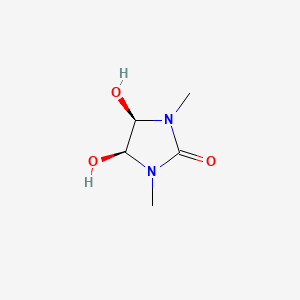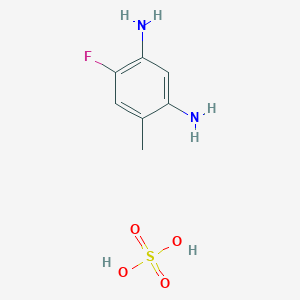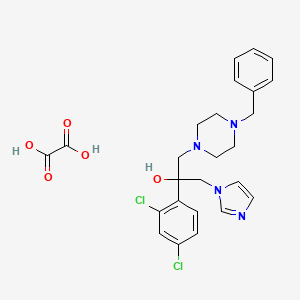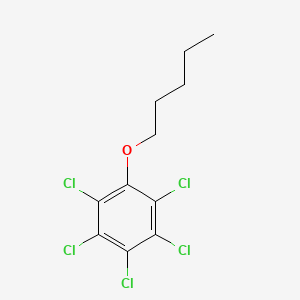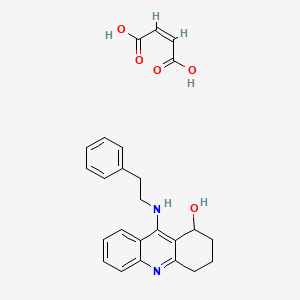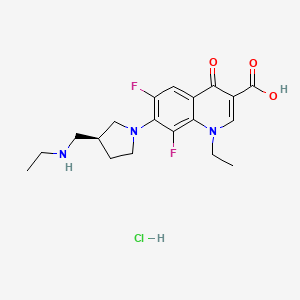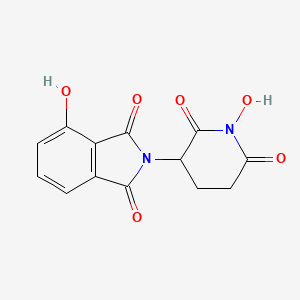
4,1'-Dihydroxy thalidomide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,1’-Dihydroxy thalidomide is a derivative of thalidomide, a compound historically known for its teratogenic effects but later found to have significant therapeutic potential. This compound is characterized by the presence of two hydroxyl groups at the 4 and 1’ positions of the thalidomide molecule. The addition of these hydroxyl groups modifies the biological activity and pharmacokinetic properties of the parent compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,1’-dihydroxy thalidomide involves the hydroxylation of thalidomide. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts. The reaction typically occurs under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions .
Industrial Production Methods: Industrial production of 4,1’-dihydroxy thalidomide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve industrial-scale production .
化学反応の分析
Types of Reactions: 4,1’-Dihydroxy thalidomide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified pharmacological properties .
科学的研究の応用
4,1’-Dihydroxy thalidomide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the chemical properties of thalidomide derivatives.
Biology: The compound is investigated for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating inflammatory diseases and cancers.
作用機序
The mechanism of action of 4,1’-dihydroxy thalidomide involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific transcription factors, leading to anti-proliferative and anti-inflammatory effects. Additionally, the hydroxyl groups enhance its binding affinity and specificity, contributing to its unique pharmacological profile .
類似化合物との比較
Thalidomide: The parent compound, known for its sedative and teratogenic effects.
Lenalidomide: A derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer activities.
Uniqueness: 4,1’-Dihydroxy thalidomide stands out due to the presence of hydroxyl groups, which significantly alter its pharmacokinetics and biological activity. These modifications result in improved therapeutic potential and reduced side effects compared to its parent compound and other derivatives .
特性
CAS番号 |
478785-10-3 |
|---|---|
分子式 |
C13H10N2O6 |
分子量 |
290.23 g/mol |
IUPAC名 |
4-hydroxy-2-(1-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H10N2O6/c16-8-3-1-2-6-10(8)13(20)14(11(6)18)7-4-5-9(17)15(21)12(7)19/h1-3,7,16,21H,4-5H2 |
InChIキー |
HQJZOAIKHXFHLR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


